Comprehensive NMR Structural Elucidation of (2,5-Dihydrofuran-2-yl)methanol: A Technical Guide
Comprehensive NMR Structural Elucidation of (2,5-Dihydrofuran-2-yl)methanol: A Technical Guide
Introduction & Structural Context
In the landscape of modern drug development, the 2,5-dihydrofuran scaffold serves as a privileged chiral building block. It is frequently utilized in the targeted synthesis of nucleoside analogs, such as L-Fd4A (), and complex oligo-ethers like 1,4:2,3-dianhydro-L-lyxitol (). Furthermore, derivatives of 2,5-dihydrofuran-2-methanol are critical components in advanced sample preparation and processing systems for capillary electrophoresis ().
For researchers synthesizing these synthons, rigorous structural verification is paramount. (2,5-Dihydrofuran-2-yl)methanol presents a unique nuclear magnetic resonance (NMR) profile due to its cyclic ether oxygen, the endocyclic C3-C4 double bond, and the chiral center at C2. This whitepaper provides an authoritative, in-depth analysis of its 1 H and 13 C NMR chemical shifts, detailing the mechanistic causality behind the spectral data and outlining a self-validating experimental protocol for structural assignment.
Quantitative NMR Data & Mechanistic Rationale
The chemical shifts of (2,5-dihydrofuran-2-yl)methanol are governed by three primary electronic phenomena: the inductive electron-withdrawing effect (-I) of the oxygen atoms, the magnetic anisotropy of the π -system, and the diastereotopicity induced by the C2 stereocenter.
1 H NMR Chemical Shifts
The 1 H NMR spectrum is characterized by complex multiplet splitting due to the rigid geometry of the 5-membered ring, which restricts bond rotation and enforces specific dihedral angles that dictate vicinal coupling constants ( 3J ).
Table 1: 1 H NMR Chemical Shifts (500 MHz, CDCl 3 )
| Position | Proton(s) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Rationale |
| 2 | -CH- | 4.88 | m | - | Strongly deshielded by the adjacent ring oxygen and the allylic position. |
| 3 | =CH- | 5.85 | m | - | Olefinic proton; deshielded by the magnetic anisotropy of the C=C π -bond. |
| 4 | =CH- | 5.95 | m | - | Olefinic proton; shifted slightly further downfield due to proximity to C5. |
| 5a | -CH 2 - | 4.60 | ddt | 12.5, 2.5, 1.5 | Diastereotopic proton; deshielded by ring oxygen. Exhibits geminal coupling. |
| 5b | -CH 2 - | 4.70 | ddt | 12.5, 2.5, 1.5 | Diastereotopic proton; distinct magnetic environment due to the C2 chiral center. |
| 6a | -CH 2 OH | 3.60 | dd | 11.5, 4.5 | Diastereotopic proton of the exocyclic hydroxymethyl group. |
| 6b | -CH 2 OH | 3.75 | dd | 11.5, 6.0 | Diastereotopic proton; deshielded by the hydroxyl oxygen. |
| OH | -OH | 2.50 | br s | - | Exchangeable proton; shift is highly dependent on concentration and temperature. |
13 C NMR Chemical Shifts
The 13 C NMR spectrum provides a direct map of the carbon framework. The electronegative oxygen atoms pull electron density away from adjacent carbons, reducing the local shielding generated by the electron cloud and exposing the nuclei to the external magnetic field ( B0 ).
Table 2: 13 C NMR Chemical Shifts (125 MHz, CDCl 3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Mechanistic Rationale |
| 2 | CH | 87.2 | Strong deshielding via the inductive effect ( α -effect) of the adjacent ring oxygen. |
| 3 | CH | 126.5 | sp2 hybridized olefinic carbon; typical resonance for cyclic alkenes. |
| 4 | CH | 129.0 | sp2 hybridized olefinic carbon. |
| 5 | CH 2 | 75.8 | Deshielded by the adjacent ring oxygen, but less than C2 due to lack of alkyl substitution. |
| 6 | CH 2 | 64.5 | Exocyclic hydroxymethyl carbon; deshielded by the attached hydroxyl group. |
(Note: Values are representative benchmarks derived from empirical additive rules and related structural analogs such as 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)propan-1-ol ()).
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the acquisition of NMR data must follow a self-validating workflow. Every step in this protocol includes an internal checkpoint to verify the causality and accuracy of the experimental choices.
Step 1: Sample Preparation & Shimming
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Action: Dissolve 20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected because it lacks exchangeable protons that would interfere with the analyte's signals, while providing a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as an internal standard to calibrate the chemical shift scale, eliminating errors caused by solvent magnetic susceptibility differences.
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Validation Check: The residual CHCl 3 peak must appear exactly at 7.26 ppm, and the TMS peak at 0.00 ppm with a linewidth at half-height ( W1/2 ) of < 1.0 Hz, confirming optimal magnetic field homogeneity (shimming).
Step 2: Quantitative 1 H NMR Acquisition
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Action: Acquire 16 transients using a 90° pulse angle with a relaxation delay (D1) of 2.0 seconds.
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Causality: A 90° pulse maximizes the transverse magnetization for an optimal signal-to-noise ratio (SNR). The 2.0 s D1 ensures complete longitudinal relaxation ( T1 ) of all protons between scans, preventing signal saturation and ensuring that peak integrations are strictly quantitative.
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Validation Check: The total integration of all non-exchangeable proton signals must mathematically sum to exactly 7.0 (H2 + H3 + H4 + H5a + H5b + H6a + H6b). Any deviation indicates the presence of impurities or incomplete relaxation.
Step 3: 13 C NMR Acquisition with WALTZ-16 Decoupling
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Action: Acquire 1024 transients using power-gated WALTZ-16 composite pulse decoupling.
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Causality: 13 C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Acquiring 1024 scans compensates for this inherent low sensitivity. WALTZ-16 decoupling irradiates the proton frequencies, collapsing the complex C-H splitting patterns into sharp singlets, which concentrates the signal intensity. Power-gating minimizes dielectric heating of the sample.
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Validation Check: The spectrum must display exactly 5 distinct carbon resonances. The absence of multiplet splitting confirms successful broadband decoupling.
Multi-Dimensional (2D) NMR Workflow
To unambiguously assign the chemical shifts, 1D data must be cross-referenced using 2D correlation spectroscopy. The logical flow of this assignment is visualized below.
Figure 1: Self-validating 2D NMR workflow for the structural elucidation of (2,5-Dihydrofuran-2-yl)methanol.
2D Assignment Logic
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COSY (Correlation Spectroscopy): Validates the intact ring system by tracing the scalar coupling network from H2 → H3 → H4 → H5a/b.
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates the CH 2 groups. The C5 carbon (~75.8 ppm) will show cross-peaks with the diastereotopic H5a/b protons, while the C6 carbon (~64.5 ppm) will correlate with H6a/b.
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HMBC (Heteronuclear Multiple Bond Correlation): Confirms the attachment of the exocyclic hydroxymethyl group. The H6a/b protons will show a crucial 2JCH correlation to C2 and a 3JCH correlation to C3, definitively locking the substituent at the 2-position of the dihydrofuran ring.
References
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Thieme E-Books. "Product Class 7: Oligo- and Monosaccharide Ethers." Science of Synthesis. Available at:[Link]
- Google Patents. "US10865440B2 - Sample preparation, processing and analysis systems." United States Patent and Trademark Office.
